![molecular formula C35H37N5O8 B12511602 N-(9-{3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl}-6-oxo-1H-purin-2-yl)-2-methylpropanamide](/img/structure/B12511602.png)
N-(9-{3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl}-6-oxo-1H-purin-2-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(9-{3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl}-6-oxo-1H-purin-2-yl)-2-methylpropanamide” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, oxolane, purine, and amide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(9-{3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl}-6-oxo-1H-purin-2-yl)-2-methylpropanamide” would likely involve multiple steps, including:
Formation of the oxolane ring: This could be achieved through the cyclization of a suitable diol precursor.
Introduction of the purine moiety: This step might involve the coupling of a purine derivative with the oxolane ring.
Attachment of the amide group: This could be done through an amide coupling reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be essential for monitoring the synthesis and purification processes.
化学反応の分析
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group in the purine moiety can be reduced to form hydroxyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Conditions such as acidic or basic environments can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the oxo group would yield hydroxyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its purine moiety suggests possible applications in nucleotide analog research.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. The presence of the purine moiety indicates possible applications in antiviral or anticancer drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “N-(9-{3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl}-6-oxo-1H-purin-2-yl)-2-methylpropanamide” would depend on its specific interactions with molecular targets. The purine moiety suggests that it could interact with enzymes involved in nucleotide metabolism, potentially inhibiting their activity. The compound’s multiple functional groups could also allow it to form hydrogen bonds and other interactions with biomolecules, affecting their function.
類似化合物との比較
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Caffeine: A methylxanthine with a purine core.
Theophylline: Another methylxanthine with bronchodilator properties.
Uniqueness
The uniqueness of “N-(9-{3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl}-6-oxo-1H-purin-2-yl)-2-methylpropanamide” lies in its combination of multiple functional groups, which could confer unique biological activities and chemical reactivity compared to other purine derivatives.
特性
分子式 |
C35H37N5O8 |
|---|---|
分子量 |
655.7 g/mol |
IUPAC名 |
N-[9-[3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C35H37N5O8/c1-19(2)31(44)38-34-37-30-25(32(45)39-34)36-18-40(30)33-27(42)26(41)28(48-33)29(43)35(20-8-6-5-7-9-20,21-10-14-23(46-3)15-11-21)22-12-16-24(47-4)17-13-22/h5-19,26-29,33,41-43H,1-4H3,(H2,37,38,39,44,45) |
InChIキー |
LCONRKMFLXPTDC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)C(C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


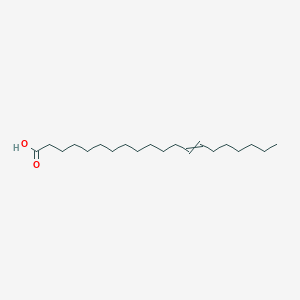
![N,N'-1,4-Phenylenebis[2-bromoacetamide]](/img/structure/B12511533.png)
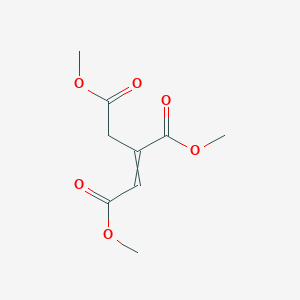
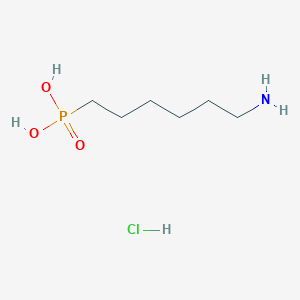
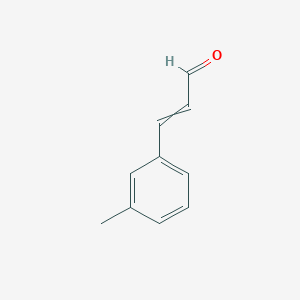

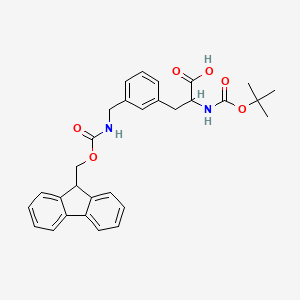
![10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12511562.png)
![3-Bromo-4-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12511563.png)
![(1AR,3S,4S,9S,15bR)-3,4,12-trihydroxy-14-methoxy-9-methyl-3,4,8,9-tetrahydro-1aH-benzo[c]oxireno[2,3-e][1]oxacyclotetradecine-5,11(2H,15bH)-dione](/img/structure/B12511570.png)

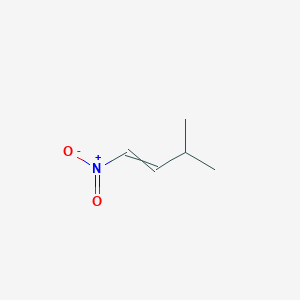
![3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12511588.png)
![2-[3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B12511592.png)
